molecular formula C20H16N2OS B5641169 1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL

1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL

Cat. No.: B5641169
M. Wt: 332.4 g/mol
InChI Key: HSAWOLLRYRFJIX-UHFFFAOYSA-N
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Description

1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Naphthalene Moiety: The naphthalene ring is often synthesized through Friedel-Crafts alkylation or acylation reactions.

    Coupling Reactions: The final step involves coupling the thiazole and naphthalene moieties through an amine linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects.

    Pathways Involved: It may inhibit enzyme activities, induce apoptosis in cancer cells, or disrupt microbial cell walls, leading to cell death.

Comparison with Similar Compounds

    4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole ring and phenyl group but lacks the naphthalene moiety.

    2-(4-Phenylthiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of the naphthalene moiety.

Uniqueness: 1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL is unique due to the combination of the thiazole ring, phenyl group, and naphthalene moiety, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19-11-10-14-6-4-5-9-16(14)17(19)12-21-20-22-18(13-24-20)15-7-2-1-3-8-15/h1-11,13,23H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWOLLRYRFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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